2-Amino-1-(4-iodophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H8INO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the para position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-iodophenyl)ethan-1-one typically involves the iodination of acetophenone followed by the introduction of an amino group. One common method is:
Iodination of Acetophenone: Acetophenone is reacted with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to yield 4-iodoacetophenone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-iodophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-iodophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Iodoacetophenone: Similar structure but lacks the amino group.
2-Amino-1-(4-bromophenyl)ethan-1-one: Similar structure with bromine instead of iodine.
2-Amino-1-(4-chlorophenyl)ethan-1-one: Similar structure with chlorine instead of iodine.
Uniqueness: 2-Amino-1-(4-iodophenyl)ethan-1-one is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the amino group allows for hydrogen bonding and nucleophilic reactions .
Properties
Molecular Formula |
C8H8INO |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
2-amino-1-(4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H8INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 |
InChI Key |
VWTBEGAKSUDEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)I |
Origin of Product |
United States |
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